molecular formula C12H11ClN4O3 B1458283 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1439818-90-2

2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B1458283
CAS No.: 1439818-90-2
M. Wt: 294.69 g/mol
InChI Key: FUZKMPDWLRSWFO-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1439818-90-2) is a pyrimidine-based chemical intermediate intended for research and development applications. Pyrimidine derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities . These compounds are frequently investigated for their anti-inflammatory properties, with mechanisms of action that may include the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Furthermore, substituted pyrimidines are of significant interest in other therapeutic areas, including oncology, virology, and infectious diseases, making them valuable building blocks in the synthesis of novel bioactive molecules . This product is supplied with a documented purity of 95% . It is intended for use in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c13-12-15-9-7(1-2-8(14-9)11(18)19)10(16-12)17-3-5-20-6-4-17/h1-2H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZKMPDWLRSWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154155
Record name Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439818-90-2
Record name Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439818-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS No. 1439818-90-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁ClN₄O₃
  • Molecular Weight : 294.69 g/mol
  • Chemical Structure : The compound features a pyrido-pyrimidine core with a morpholine substituent and a carboxylic acid group, which may influence its solubility and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
  • Anti-inflammatory Properties : Studies suggest that it can modulate inflammatory responses, potentially useful in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can reduce the proliferation of cancer cell lines, indicating potential antitumor activity.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Kinase Inhibition Inhibits specific kinases involved in tumor growth and inflammation.
Anti-inflammatory Reduces cytokine release in lung epithelial cells, potentially alleviating COPD.
Antiproliferative Exhibits cytotoxic effects on various cancer cell lines in vitro.
Cell Cycle Arrest Induces G1 phase arrest in cancer cells, leading to reduced cell division.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on Lung Epithelial Cells : A study demonstrated that treatment with this compound resulted in decreased expression of inflammatory markers in cultured lung epithelial cells from COPD patients. This suggests a role in reducing airway inflammation .
  • Cancer Cell Line Analysis : In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), the compound showed significant inhibitory effects on cell viability and induced apoptosis, highlighting its potential as an anticancer agent .
  • Animal Models : Preclinical trials using animal models have indicated that the compound can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The structure of 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid allows it to interact with biological targets associated with cancer cell proliferation and survival.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the growth of specific cancer cell lines by interfering with signaling pathways involved in cell division and apoptosis .

Antiviral Properties

The compound has shown potential antiviral activity, particularly against viruses that exploit cellular mechanisms for replication.

  • Case Study : In vitro studies have indicated that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes crucial for the life cycle of certain pathogens .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound is being explored for neurological applications, particularly in treating neurodegenerative diseases.

  • Case Study : Research has highlighted the potential of pyrido[2,3-d]pyrimidines in modulating neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves:

  • Construction of the pyrido[2,3-d]pyrimidine core via cyclization reactions.
  • Introduction of the 2-chloro substituent on the pyrimidine ring.
  • Installation of the morpholino group at the 4-position through nucleophilic substitution.
  • Functionalization at the 7-position to introduce the carboxylic acid group, often via oxidation or ester hydrolysis.

Key Preparation Methods and Findings

Cyclization and Chlorination Steps

  • Starting from butadienyl amine derivatives or cyanoacetate esters, cyclization reactions under mild conditions yield chloropyridine carboxylic acid esters, which are key intermediates in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
  • The cyclization typically involves condensation with formamidine salts or amidines to close the pyrimidine ring.
  • Chlorination at the 2-position is often achieved using phosphorus oxychloride (POCl3), which converts hydroxyl or amino groups into chloro substituents. However, POCl3 use generates significant acidic waste and requires careful handling.

Introduction of the Morpholino Group

  • The 4-position morpholino substitution is commonly introduced via nucleophilic aromatic substitution of the 4-chloro intermediate with morpholine.
  • This step is typically performed in polar aprotic solvents under reflux conditions to facilitate substitution without affecting other sensitive groups.

Carboxylic Acid Functionalization at Position 7

  • The 7-carboxylic acid group can be introduced by oxidation of methyl or aldehyde precursors or by hydrolysis of ester intermediates.
  • Oxidation methods include the use of potassium osmate hydrate and sodium periodate, although these reagents are expensive and generate difficult-to-treat waste.
  • Alternative methods involve hydrolysis of esters under acidic or basic conditions to yield the free acid.

Detailed Research Findings and Comparative Analysis

Method No. Starting Materials Key Steps Yield (%) Advantages Drawbacks
1 Butadienyl amine derivatives Cyclization, ester formation, chlorination ~61 Mild conditions, high yield Use of chlorinated solvents, solvent evaporation step
2 Cyanoacetate, bromoacetaldehyde diethyl acetal α-Alkylation, cyclization, desulfurization, chlorination ~37.7 Avoids some hazardous reagents Requires Raney Ni (toxic and smelly), POCl3 use, high waste
3 Cyanoacetate, bromoacetaldehyde diethyl acetal, amidine α-Alkylation, cyclization, chlorination <35 Avoids Raney Ni Uses sodium hydride (hazardous), POCl3 use, low yield
4 5-allyl-4,6-dichloropyrimidine Aminolysis, ozonolysis, intramolecular condensation 66 High yield Expensive starting material, ozone oxidation side reactions
  • The first method provides a relatively high yield and uses milder conditions but involves chlorinated solvents and multi-step solvent evaporation.
  • Methods 2 and 3 involve multiple steps with hazardous reagents such as Raney nickel and sodium hydride, generating safety and environmental concerns.
  • The fourth method achieves the highest yield but uses expensive and less accessible starting materials and requires ozone oxidation, which can produce side reactions.

Environmentally Friendly and Cost-Effective Method

A novel preparation method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic compound, has been developed focusing on:

  • Using cheap and readily available raw materials such as 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate.
  • Performing condensation reactions in solvents like methanol or ethanol with catalysts to obtain key intermediates.
  • Avoiding hazardous reagents like POCl3 and Raney Ni.
  • Achieving high selectivity and yield with minimal waste generation.

This method, while described for a related compound, provides insights into greener synthesis strategies that could be adapted for this compound.

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate
1 Cyclization Butadienyl amine derivatives, polar solvents, mild heating Formation of pyrido[2,3-d]pyrimidine core
2 Chlorination Phosphorus oxychloride (POCl3), reflux Introduction of 2-chloro substituent
3 Nucleophilic substitution Morpholine, polar aprotic solvent, reflux Substitution at 4-position with morpholino group
4 Oxidation/hydrolysis Oxidizing agents or acidic/basic hydrolysis Introduction of carboxylic acid at 7-position

Q & A

Q. How can computational modeling guide the design of derivatives with improved solubility?

  • Methodological Answer :
  • LogP Prediction : Use ChemAxon or Schrödinger to identify substituents reducing hydrophobicity (e.g., replacing morpholine with piperazine).
  • Salt Formation : Screen counterions (e.g., sodium salt of the carboxylic acid) using pH-solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid
Reactant of Route 2
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2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid

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